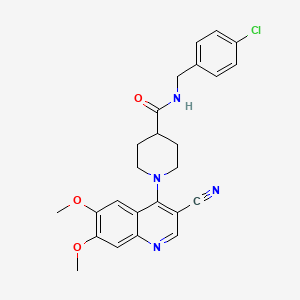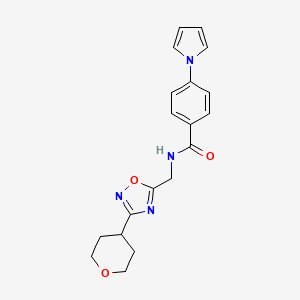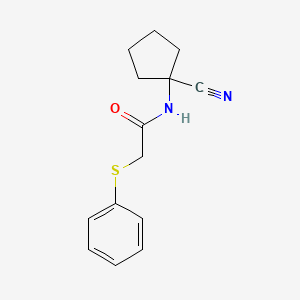![molecular formula C21H18BrN3S B2380402 4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223992-29-7](/img/structure/B2380402.png)
4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazine is a type of pyrazole fused heterocycle . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicines and drugs .
Synthesis Analysis
An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused ring structure . The exact structure of “4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrazine derivatives would depend on the specific substituents present on the molecule. For instance, the presence of a bromobenzyl group might make the compound susceptible to reactions involving nucleophilic aromatic substitution .Applications De Recherche Scientifique
Anticancer Activity
- A related compound, "3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one," was synthesized and tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several derivatives exhibited potent inhibitory activities, highlighting the potential of pyrazolo compounds in cancer treatment (Abdellatif et al., 2014).
Antibacterial Activities
- Derivatives of pyrazolo compounds, including "4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid," were synthesized and evaluated for their antibacterial activities. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Photovoltaic Device Application
- Thieno[3,4-b]pyrazine-based monomers were synthesized and used in donor−acceptor copolymers for photovoltaic devices. These studies demonstrate the compound's potential in material science, particularly in energy conversion technologies (Zhou et al., 2010).
Antimicrobial Activity
- Synthesized 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines demonstrated promising antibacterial and antifungal activities. This suggests the compound's utility in developing new antimicrobial agents (Hrynyshyn et al., 2019).
PI3Kδ Inhibitors
- Novel derivatives of the compound were synthesized and evaluated as PI3Kδ inhibitors. These findings are significant in the context of pharmaceutical research, particularly for targeting specific kinases in disease treatment (Gong et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of the compound “4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrazine class
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrazine class have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Pyrazolo[1,5-a]pyrazine compounds have been associated with various biochemical pathways in previous studies . The exact pathways affected by this compound would need to be elucidated through further experimental studies.
Result of Action
Some pyrazolo[1,5-a]pyrazine compounds have shown cytotoxic activities , suggesting potential cellular effects
Orientations Futures
Propriétés
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUHNBUTBDPOGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380319.png)






![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)


![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)

![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2380342.png)